Chlorhydrate de Prométhazine-d6

Vue d'ensemble

Description

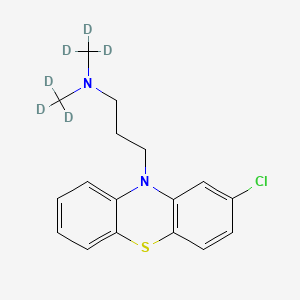

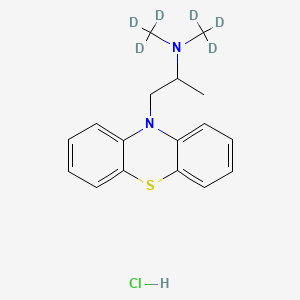

Promethazine-d6 Hydrochloride is the deuterium labeled Promethazine Hydrochloride . Promethazine Hydrochloride is an orally active histamine receptor antagonist . It is used to treat allergy symptoms, nausea and vomiting after surgery and to prevent motion sickness .

Synthesis Analysis

Promethazine is a phenothiazine derivative which differs structurally from the antipsychotic phenothiazines by the presence of a branched side chain and no ring substitution . More details about the synthesis of Promethazine and its derivatives can be found in the paper titled "REVIEW ON THE PROGRESS IN THE SYNTHESIS OF ANTIHISTAMINES AND PROMETHAZINE" .Molecular Structure Analysis

The molecular formula of Promethazine-d6 Hydrochloride is C17H21ClN2S . The molecular weight is 326.9 g/mol . The InChI isInChI=1S/C17H20N2S.ClH/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19;/h4-11,13H,12H2,1-3H3;1H/i2D3,3D3; . Physical and Chemical Properties Analysis

The physical and chemical properties of Promethazine-d6 Hydrochloride include a molecular weight of 326.9 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 . The exact mass is 326.1490580 g/mol and the monoisotopic mass is also 326.1490580 g/mol . The topological polar surface area is 31.8 Ų .Applications De Recherche Scientifique

Pharmacologie : Agent de masquage du goût

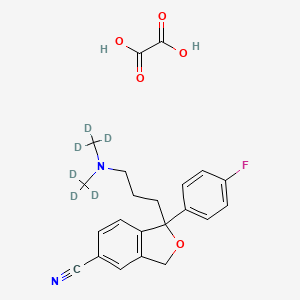

Chlorhydrate de Prométhazine-d6 : a été utilisé dans la recherche pharmacologique comme agent de masquage du goût pour les médicaments amers. Il a été encapsulé dans des nanocapsules à base de polyamide de l-arginine afin d'améliorer la compliance des patients en masquant le goût désagréable des médicaments {svg_1}.

Chimie analytique : Étalon interne en chromatographie

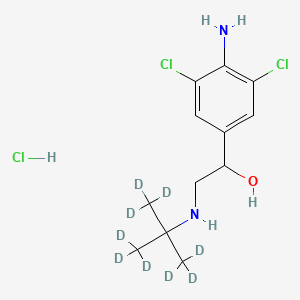

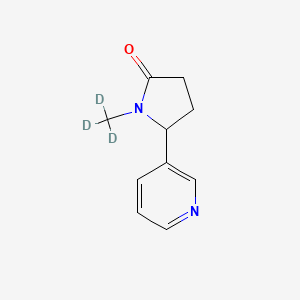

En chimie analytique, le this compound sert d'étalon interne pour la quantification de la prométhazine et de ses métabolites dans les échantillons biologiques. Cette application est cruciale dans le développement de méthodes telles que la chromatographie liquide haute performance couplée à la spectrométrie de masse en tandem (CL-SM/MS) pour la détection des résidus de médicaments dans les tissus animaux comestibles {svg_2}.

Toxicologie : Prédiction du surdosage et du délire

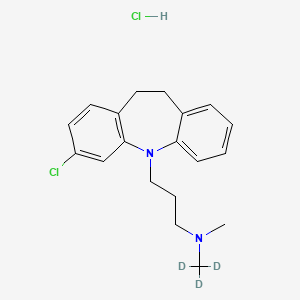

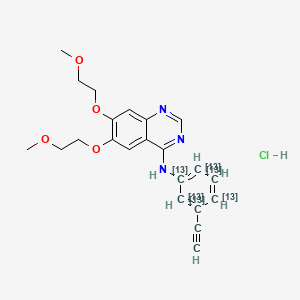

Des études toxicologiques ont utilisé le this compound pour comprendre les effets cliniques du surdosage en prométhazine. La recherche s'est concentrée sur la prédiction du délire et l'efficacité du charbon actif dans le traitement, dans le but d'améliorer les résultats cliniques en cas de surdosage {svg_3}.

Médecine vétérinaire : Antiemetique chez les animaux

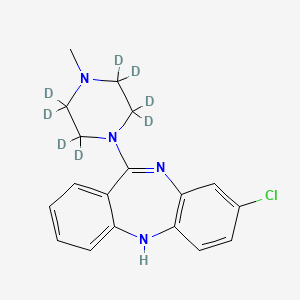

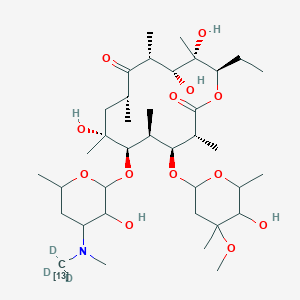

En médecine vétérinaire, la prométhazine est utilisée comme un antiémétique. Des recherches ont été menées pour évaluer l'efficacité de la prométhazine dans la prévention des vomissements chez les animaux comme les chats, qui peuvent être induits par des médicaments tels que la xylazine {svg_4}.

Sciences de l'environnement : Détection des contaminants alimentaires

This compound : est important en sciences de l'environnement, en particulier dans la sécurité alimentaire. Il est utilisé pour développer des méthodes sensibles de détection de la prométhazine et de ses métabolites dans les tissus comestibles des animaux, garantissant ainsi la sécurité des produits carnés pour la consommation humaine {svg_5}.

Recherche clinique : Investigation de l'efficacité et de la sécurité des médicaments

En recherche clinique, le this compound est utilisé pour étudier l'efficacité et la sécurité de la prométhazine dans divers contextes thérapeutiques. Il aide à comprendre la pharmacocinétique et la pharmacodynamie du médicament, ce qui est essentiel pour développer de nouvelles stratégies thérapeutiques {svg_6}.

Mécanisme D'action

Target of Action

Promethazine-d6 Hydrochloride, a derivative of Promethazine, primarily targets histamine H1 receptors , post-synaptic mesolimbic dopamine receptors , alpha adrenergic receptors , muscarinic receptors , and NMDA receptors . These receptors play crucial roles in allergic reactions, pain management, sedation, nausea, and vomiting .

Mode of Action

Promethazine-d6 Hydrochloride acts as an antagonist to these receptors . By blocking these receptors, it prevents the normal function of histamine, dopamine, and other neurotransmitters, leading to its various therapeutic effects . For instance, its antihistamine action is used to treat allergic reactions, while antagonism of muscarinic and NMDA receptors contribute to its use as a sleep aid, as well as for anxiety and tension .

Biochemical Pathways

Promethazine-d6 Hydrochloride affects several biochemical pathways due to its broad receptor antagonism. It impacts the histaminergic pathways involved in allergic reactions, dopaminergic pathways related to pain and nausea, and the cholinergic system associated with sleep and anxiety . The exact downstream effects depend on the specific pathway and the physiological context.

Pharmacokinetics

Promethazine-d6 Hydrochloride, like its parent compound Promethazine, is rapidly absorbed after oral administration, with peak concentrations achieved within 2-3 hours . It undergoes significant first-pass metabolism in the liver, resulting in an oral bioavailability of around 25% . It is highly plasma protein-bound (80-90%) with a large volume of distribution .

Result of Action

The molecular and cellular effects of Promethazine-d6 Hydrochloride’s action are primarily due to its antagonistic effects on various receptors. This leads to a decrease in the activity of histamine, dopamine, and other neurotransmitters, resulting in reduced allergic reactions, nausea, and vomiting, as well as increased sedation and pain relief .

Action Environment

The action, efficacy, and stability of Promethazine-d6 Hydrochloride can be influenced by various environmental factors. For instance, the presence of other drugs can impact its pharmacokinetics and pharmacodynamics. Additionally, factors such as pH and temperature can affect its stability and activity . More research is needed to fully understand the influence of these and other environmental factors on the action of Promethazine-d6 Hydrochloride.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Promethazine-d6 Hydrochloride interacts with various biomolecules, primarily acting as a potent antagonist of the H1 histamine receptor . This interaction blocks the effects of histamine in the body, which can reduce symptoms of allergic reactions .

Cellular Effects

Promethazine-d6 Hydrochloride has a significant impact on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways related to the H1 histamine receptor . This modulation can affect gene expression and cellular metabolism, particularly in cells involved in immune response .

Molecular Mechanism

Promethazine-d6 Hydrochloride exerts its effects at the molecular level primarily through its interaction with the H1 histamine receptor . By binding to this receptor, it prevents histamine from exerting its typical effects, thereby acting as an antagonist . This interaction can lead to changes in gene expression and can influence various cellular functions .

Temporal Effects in Laboratory Settings

The effects of Promethazine-d6 Hydrochloride can change over time in laboratory settings. It is known to be stable under normal conditions, but its effects on cellular function may vary depending on the duration of exposure . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Promethazine-d6 Hydrochloride can vary with different dosages in animal models . At lower doses, it primarily acts as a histamine receptor antagonist, while at higher doses, it may have additional effects, potentially leading to toxic or adverse effects .

Metabolic Pathways

Promethazine-d6 Hydrochloride is involved in several metabolic pathways. It is predominantly metabolized to promethazine sulfoxide, and to a lesser extent, to desmethylpromethazine and a hydroxy metabolite . The metabolism of Promethazine-d6 Hydrochloride is predominantly mediated by the enzyme CYP2D6 .

Transport and Distribution

Promethazine-d6 Hydrochloride is widely distributed within cells and tissues . Its transport and distribution are facilitated by its ability to readily cross cell membranes due to its lipophilic nature .

Subcellular Localization

Given its lipophilic nature and its interactions with various cellular components, it is likely that it can localize to multiple subcellular compartments where the H1 histamine receptors are present .

Propriétés

IUPAC Name |

1-phenothiazin-10-yl-N,N-bis(trideuteriomethyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2S.ClH/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19;/h4-11,13H,12H2,1-3H3;1H/i2D3,3D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXPDBLUZJRXNNZ-HVTBMTIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C(C)CN1C2=CC=CC=C2SC3=CC=CC=C31)C([2H])([2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189947-02-1 | |

| Record name | 1189947-02-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.